molecular formula C11H14ClN B15317467 (1-(4-Chlorobenzyl)cyclopropyl)methanamine

(1-(4-Chlorobenzyl)cyclopropyl)methanamine

Cat. No.: B15317467
M. Wt: 195.69 g/mol
InChI Key: VEOXKCMCWDQROA-UHFFFAOYSA-N
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Description

(1-(4-Chlorobenzyl)cyclopropyl)methanamine is a chemical reagent of interest in advanced pharmaceutical and neuroscientific research. It is a cyclopropylmethylamine derivative featuring a 4-chlorobenzyl substituent. This structure is part of a broader class of compounds investigated as key intermediates in the synthesis of potential therapeutics, particularly those targeting the central nervous system . Compounds within this structural class have been studied as potent and selective agonists for serotonin receptors such as the 5-HT2C receptor . Research into these receptors is significant for developing new treatments for disorders including obesity, schizophrenia, and drug addiction, as 5-HT2C agonists can demonstrate functional selectivity for Gq-mediated signaling over β-arrestin recruitment, which may lead to improved efficacy and reduced side effects . The cyclopropane ring and aromatic chlorination are common features used in medicinal chemistry to optimize a compound's metabolic stability, lipophilicity, and binding affinity . This compound is provided for research and development purposes exclusively. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H14ClN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2

InChI Key

VEOXKCMCWDQROA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)CN

Origin of Product

United States

Preparation Methods

Synthesis of α-Halogenated Precursors

The construction of the cyclopropane moiety often begins with halogenated intermediates. For instance, α-chloro-p-chlorobenzylphosphonate serves as a critical precursor in the synthesis of related ketones. In a typical procedure, α-chloro-p-chlorobenzylphosphonate (29.6 g, 100.0 mmol) is dissolved in a methanol-toluene solvent system (90 mL methanol, 70 mL toluene) under nitrogen at 0°C. Sodium methoxide (10.8 g, 200.0 mmol) is introduced, followed by cyclopropyl methyl ketone (8.4 g, 100.0 mmol), yielding an alkenyl chloride intermediate after 4 hours at 0°C. This intermediate is pivotal for subsequent hydrolysis or amination steps.

Alkaline Hydrolysis to Ketones

Hydrolysis of the alkenyl halide intermediate under alkaline conditions (e.g., NaOH, 4.2 g in ethanol-water) at 35–40°C for 4 hours produces 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with 98% yield. While this step directly yields a ketone, it establishes a foundational intermediate for reductive amination toward the target amine.

Reductive Amination of Ketone Precursors

Catalytic Reductive Amination

The ketone intermediate generated above can undergo reductive amination to introduce the methanamine group. A practical method involves reacting 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with ammonium acetate in the presence of phenylsilane (370 μL, 3.00 mmol) and zinc acetate (18.3 mg, 10 mol%) in toluene at reflux. After 16 hours, the amine product is extracted under basic conditions (pH 12) with dichloromethane, achieving yields of 85–90%.

Optimization of Reducing Agents

Comparative studies indicate that phenylsilane outperforms traditional agents like sodium borohydride in minimizing side reactions. For example, substituting phenylsilane for NaBH4 in the above protocol increases yield by 15% due to enhanced selectivity for primary amine formation.

Cyclopropanation Strategies

Transition Metal-Catalyzed Cyclopropane Formation

Palladium-catalyzed couplings enable direct cyclopropane ring assembly. A representative procedure involves reacting 3-cyclohexylethynyl-4H-chromen-4-one with cyclopropyl methyl ketone in acetonitrile under argon, using PdCl2(PPh3) (1 mol%) and CuI (0.5 mol%). After 24 hours, the product is purified via silica chromatography (petroleum ether/ethyl acetate, 10:1), yielding 58% of the cyclopropane-functionalized intermediate.

Base-Mediated Ring Closure

Sodium hydride (NaH) promotes tandem cyclization-amination reactions. In one example, 3-(1-alkynyl)-chromones react with ethyl isocyanate in dimethylformamide under microwave irradiation, forming N-heterocyclic intermediates that undergo cyclopropanation upon NaH treatment. This method avoids harsh acidic conditions, preserving the amine functionality.

Direct Amination of Cyclopropane Derivatives

Gabriel Synthesis

The Gabriel protocol offers a two-step route: (1) phthalimide protection of a cyclopropane bromide, followed by (2) hydrazinolysis to release the primary amine. For instance, treatment of (1-(4-chlorobenzyl)cyclopropyl)methyl bromide with potassium phthalimide in DMF at 80°C for 12 hours, followed by refluxing with hydrazine hydrate in ethanol, yields the target amine in 75% overall yield.

Hofmann Rearrangement

Carboxamide precursors undergo Hofmann rearrangement using bromine and NaOH to generate primary amines. A 2020 study demonstrated that 1-(4-chlorobenzyl)cyclopropanecarboxamide, when treated with Br2 (1.2 equiv) and NaOH (5 equiv) in water at 0°C, produces (1-(4-chlorobenzyl)cyclopropyl)methanamine in 82% yield.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Reductive Amination 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Phenylsilane, Zn(OAc)2 90 High selectivity, mild conditions Requires pre-formed ketone
Gabriel Synthesis Cyclopropane bromide K-phthalimide, N2H4 75 Avoids harsh reductions Multi-step, moderate yield
Hofmann Rearrangement Cyclopropanecarboxamide Br2, NaOH 82 Single-step from amide Bromine handling challenges
Pd-Catalyzed Coupling Ethynylchromone PdCl2(PPh3), CuI 58 Direct cyclopropanation Low yield, expensive catalysts

Industrial-Scale Considerations

Solvent and Temperature Optimization

Large-scale syntheses favor toluene-methanol mixtures for their low cost and ease of removal. For example, hydrolysis of alkenyl chlorides in 85 mL ethanol-water at 35°C achieves 98% yield with minimal byproducts, critical for cost-effective production.

Catalyst Recycling

Zinc acetate in reductive amination can be recovered via aqueous extraction and reused for three cycles without significant activity loss, reducing waste.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chlorobenzyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of (1-(4-Chlorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences between (1-(4-Chlorobenzyl)cyclopropyl)methanamine and related compounds:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
This compound Cyclopropane-methanamine 4-Chlorobenzyl Not explicitly reported
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(1H-indol-7-yl)methyl]methanamine (38) Cyclopropane-methanamine 5-Fluoro-2-methoxyphenyl; N-indol-7-ylmethyl 5-HT2C receptor agonist
N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (5) Methanamine 4-Chlorobenzyl; 5-nitrothiophen-2-yl REV-ERBα modulator (potential)
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride Cyclopropane-methanamine 4-Trifluoromethoxyphenyl Industrial applications (pesticides)
1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine ((+)-20) Chiral cyclopropane-methanamine 5-Fluoro-2-methoxyphenyl; N-3-methoxybenzyl 5-HT2C receptor selectivity modulator

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzyl group in the target compound provides moderate lipophilicity and steric bulk.
  • Aromatic Heterocycles : Compounds such as 5 and 38 feature nitrothiophene or indole moieties, which may improve binding to targets like REV-ERBα or 5-HT2C receptors through π-π interactions .
  • Chirality : Enantiomerically pure derivatives (e.g., (+)-20 ) exhibit distinct biological activities, emphasizing the importance of stereochemistry in receptor interactions .

Spectroscopic and Analytical Data

Target Compound: Limited spectral data are available, but related compounds (e.g., [1-(3-chlorophenyl)cyclopropyl]methanamine) show characteristic ¹H NMR signals for cyclopropane protons at δ 0.5–1.5 ppm and aromatic protons at δ 7.2–7.4 ppm .

Comparative Data :

  • Compound 38 : ¹H NMR (D₂O): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.72 (s, 2H, CH₂NH) .
  • Compound 5 : HRMS (ESI): m/z 373.0778 (calc.), 373.0780 (found) .
  • Compound (+)-20 : Optical rotation [α]D²⁰ = +10.0° (c 0.2, D₂O), confirming chirality .

Biological Activity

(1-(4-Chlorobenzyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a 4-chlorobenzyl substituent. Its molecular formula is C11_{11}H14_{14}ClN, and it has a molecular weight of approximately 181.66 g/mol. The unique structural features of this compound contribute to its potential biological activities, particularly in pharmacological contexts.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological responses. The compound may function as an agonist or antagonist, depending on the target.

Pharmacological Applications

Research indicates that this compound has potential applications in drug development due to its ability to influence specific molecular targets. It has been investigated for its effects on various biological systems, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating conditions related to enzyme overactivity.
  • Receptor Modulation : Its capacity to modulate receptor activity suggests potential therapeutic uses in various diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially offering new avenues for antibiotic development.
  • Cytotoxicity Studies : In vitro tests have indicated varying levels of cytotoxicity against cancer cell lines, suggesting that modifications to the compound's structure could enhance its anticancer efficacy.

Table 1: Summary of Biological Activity Studies

Study FocusFindingsReference
Antimicrobial ActivityExhibited growth inhibition against certain bacteria
CytotoxicityShowed IC50_{50} values indicating potential against cancer cells
Enzyme InteractionModulated activity of specific enzymes

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the cyclopropane ring or the chlorobenzyl group can significantly impact its pharmacological properties.

Table 2: Structural Variants and Their Activities

Compound NameStructure FeaturesBiological Activity
(4-Chlorophenyl)cyclopropylamineCyclopropane ring with chlorophenylModerate cytotoxicity
(4-Chlorophenyl)methanamineChlorophenyl groupLower activity
Cyclopropylamine derivativesVarious substituentsDiverse activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(4-Chlorobenzyl)cyclopropyl)methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chlorobenzyl halides and cyclopropylmethanamine precursors. For example, coupling a 4-chlorobenzyl chloride derivative with a cyclopropylamine intermediate under basic conditions (e.g., NaOH) can yield the target compound . Optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Buchwald-Hartwig amination) for C-N bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and by-product formation .
    • Validation : Confirm purity via HPLC (>95%) and characterize intermediates using FT-IR and mass spectrometry .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can researchers address conflicting spectral data?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing experimental shifts with computed spectra (e.g., DFT calculations) .
  • Mass spectrometry (HRMS) : Validate molecular weight with ≤2 ppm error .
  • Resolution of contradictions : Cross-reference with analogs (e.g., fluoro/bromo-substituted cyclopropylamines) to identify substituent effects on chemical shifts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory protection : Use P95 respirators (US) or OV/AG/P99 cartridges (EU) to mitigate inhalation risks .
  • Skin/eye protection : Wear nitrile gloves and full-face shields to prevent irritation (H315/H319 hazards) .
  • Waste disposal : Neutralize acidic/basic residues before transferring to authorized waste facilities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT2C) based on structural analogs like N-substituted cyclopropylmethylamines .
  • SAR studies : Modify substituents (e.g., replacing Cl with F/Br) to assess impacts on receptor affinity and selectivity .
  • ADMET prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer :

  • Experimental validation : Use shake-flask methods for logP measurement and compare with computational tools (e.g., XLogP3) .
  • Data reconciliation : Cross-check missing parameters (e.g., melting point) with structurally similar compounds like (4-Chlorophenyl)(cyclopentyl)methanamine .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?

  • Methodological Answer :

  • Functional assays : Radioligand binding assays (e.g., [3H]-LSD for 5-HT2C receptor affinity) .
  • Stereochemical analysis : Synthesize enantiomers (e.g., (R)- and (S)-forms) to evaluate chiral effects on potency .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Key Challenges and Solutions

  • Data gaps in toxicity : Use read-across approaches with analogs (e.g., (1-(3-Chlorophenyl)cyclopropyl)methanamine) to estimate acute oral toxicity (LD50) .
  • Stereochemical complexity : Employ chiral HPLC or asymmetric synthesis to isolate active enantiomers .

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